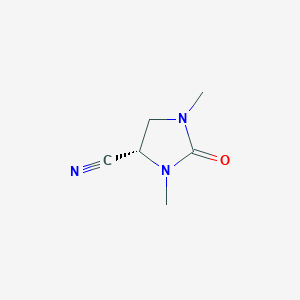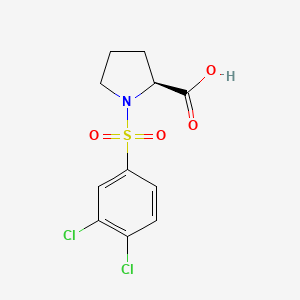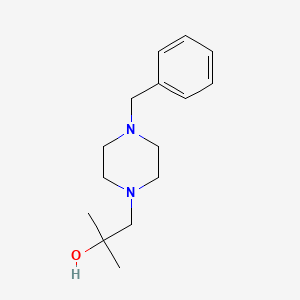
3-Ethoxy-4-methoxyphenylZinc bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethoxy-4-methoxyphenylZinc bromide is an organozinc compound with the molecular formula C9H11BrO2Zn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is known for its reactivity and ability to form carbon-carbon bonds, making it a valuable reagent in the field of synthetic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
3-Ethoxy-4-methoxyphenylZinc bromide can be synthesized through the reaction of 3-ethoxy-4-methoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically requires a catalyst, such as a palladium complex, to facilitate the formation of the organozinc compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar methods as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
Types of Reactions
3-Ethoxy-4-methoxyphenylZinc bromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phenols or quinones.
Reduction: It can be reduced to form simpler hydrocarbons or alcohols.
Substitution: The bromide group can be substituted with other nucleophiles, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium iodide (NaI) or alkyl lithium reagents are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenols, while reduction could produce alcohols or hydrocarbons.
科学的研究の応用
3-Ethoxy-4-methoxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in cross-coupling reactions to form carbon-carbon bonds.
Biology: The compound is utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: It plays a role in the development of pharmaceuticals, especially in the synthesis of drug intermediates.
Industry: The compound is used in the production of fine chemicals, agrochemicals, and materials science.
作用機序
The mechanism of action of 3-Ethoxy-4-methoxyphenylZinc bromide involves the formation of a reactive organozinc intermediate. This intermediate can participate in various reactions, such as transmetalation in Suzuki-Miyaura coupling, where it transfers its organic group to a palladium catalyst. The palladium catalyst then facilitates the formation of a new carbon-carbon bond, completing the reaction.
類似化合物との比較
Similar Compounds
3-Ethoxy-4-methoxyphenylboronic acid: Similar in structure but contains a boronic acid group instead of a zinc bromide group.
3-Ethoxy-4-methoxyphenylmagnesium bromide: A Grignard reagent with a magnesium bromide group.
3-Ethoxy-4-methoxyphenyl lithium: Contains a lithium group instead of zinc bromide.
Uniqueness
3-Ethoxy-4-methoxyphenylZinc bromide is unique due to its specific reactivity and stability compared to other organometallic compounds. Its ability to participate in cross-coupling reactions with high efficiency and selectivity makes it a valuable reagent in synthetic chemistry.
特性
分子式 |
C9H11BrO2Zn |
|---|---|
分子量 |
296.5 g/mol |
IUPAC名 |
bromozinc(1+);1-ethoxy-2-methoxybenzene-5-ide |
InChI |
InChI=1S/C9H11O2.BrH.Zn/c1-3-11-9-7-5-4-6-8(9)10-2;;/h4,6-7H,3H2,1-2H3;1H;/q-1;;+2/p-1 |
InChIキー |
BXOBHKAAKLSEMT-UHFFFAOYSA-M |
正規SMILES |
CCOC1=C(C=C[C-]=C1)OC.[Zn+]Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


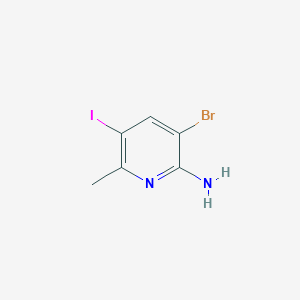
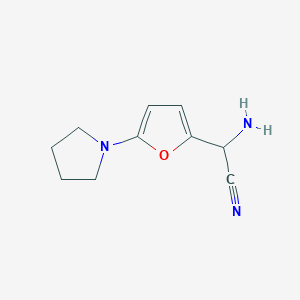
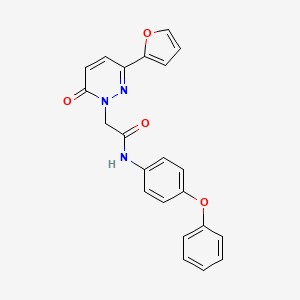


![1-Ethynyl-5-azaspiro[2.3]hexane hydrochloride](/img/structure/B14885921.png)
